Nonadecansäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Nonadecanoic acid has several scientific research applications:

Biology: It is studied for its role in the secretion of defensive substances by insects.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the field of metal lubrication and in the study of pharmaceutical sorption in soil.

Wirkmechanismus

Target of Action

Nonadecanoic acid, also known as nonadecylic acid, is a 19-carbon saturated fatty acid . It is found in fats and vegetable oils, although it is rare It has been found in the world of insects as the major constituent of the substance secreted by soldiers of the termite rhinotermes marginalis for defense purposes .

Mode of Action

The exact mode of action of nonadecanoic acid is not fully understood. As a fatty acid, it may interact with various enzymes and receptors within the body, influencing cellular functions. In the context of insects, it is believed to play a role in defense mechanisms

Biochemical Pathways

Nonadecanoic acid is an intermediate in the biodegradation of n-icosane It is involved in the fatty acid metabolic processes, which are essential for energy production and other physiological functions

Result of Action

It has been shown to inhibit cancer growth , suggesting it may have potential therapeutic applications.

Biochemische Analyse

Biochemical Properties

Nonadecanoic acid plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be a major constituent of the substance secreted by soldiers of the termite Rhinotermes marginalis for defense purposes . It also has inhibitory activity on the proliferation of HL-60 cells .

Cellular Effects

Nonadecanoic acid has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of cancer cells . Odd-numbered long-chain fatty acids, such as nonadecanoic acid, have various regulatory functions in cell signaling, glucose utilization, and maintenance of the integrity and stability of the gut epithelium .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Nonadecansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um Nonadecansäurederivate zu erzeugen.

Reduktion: Reduktionsreaktionen können this compound in Nonadecanol umwandeln.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen, um Ester und Amide zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Nonadecansäurederivate, Nonadecanol, Ester und Amide .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Biologie: Sie wird auf ihre Rolle bei der Sekretion von Abwehrstoffen durch Insekten untersucht.

Medizin: Es wird derzeit erforscht, welche möglichen therapeutischen Anwendungen sie hat.

Industrie: Sie wird im Bereich der Metallschmierung verwendet und bei der Untersuchung der pharmazeutischen Sorption im Boden.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet ihre Wechselwirkung mit molekularen Zielen und Signalwegen. Bei Insekten wirkt sie als Hauptbestandteil von Abwehrsekreten, die zum Schutz vor Raubtieren beitragen . Die genauen molekularen Ziele und Signalwege in anderen Anwendungen werden noch untersucht.

Vergleich Mit ähnlichen Verbindungen

Nonadecansäure ähnelt anderen langkettigen gesättigten Fettsäuren wie:

Octadecansäure (Stearinsäure): Eine 18-Kohlenstoff-gesättigte Fettsäure.

Eicosansäure (Arachidonsäure): Eine 20-Kohlenstoff-gesättigte Fettsäure.

Im Vergleich zu diesen Verbindungen ist this compound aufgrund ihrer spezifischen Anwendungen in der Insektenabwehr und ihrer Seltenheit in natürlichen Quellen einzigartig .

Biologische Aktivität

Nonadecanoic acid, also known as nonadecylic acid or C19:0, is a saturated fatty acid with significant biological activity. This compound has garnered attention for its potential therapeutic effects, particularly in cancer research and metabolic studies. This article explores the biological activity of nonadecanoic acid, emphasizing its mechanisms of action, effects on various cell types, and potential applications in medicine.

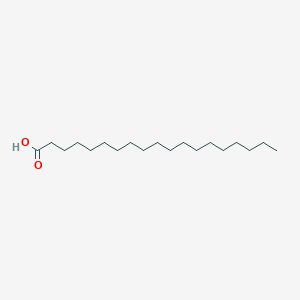

- Molecular Formula : C19H38O2

- Molecular Weight : 298.51 g/mol

- Appearance : White to off-white crystalline solid

- Melting Point : Approximately 67-69°C

- Solubility : Insoluble in water; soluble in organic solvents

Nonadecanoic acid is primarily found in small quantities in certain animal fats and plant oils. It plays a role as a fungal metabolite and is involved in lipid metabolism processes .

Inhibition of Cancer Cell Proliferation

Research has demonstrated that nonadecanoic acid exhibits notable inhibitory effects on cancer cell proliferation. A study focusing on human leukemia HL-60 cells reported an IC50 value of 68 ± 7 µM for nonadecanoic acid, indicating significant cytotoxicity compared to other fatty acids tested . The study further highlighted that nonadecanoic acid induced apoptosis in these cells, suggesting a mechanism involving programmed cell death pathways.

Comparison with Other Fatty Acids

In comparative studies, nonadecanoic acid was found to be more effective than other long-chain saturated fatty acids such as heptadecanoic (C17:0) and hexadecanoic acids (C16:0), which had higher IC50 values of 120 ± 23 µM and 132 ± 25 µM, respectively . This suggests that the length and saturation of the fatty acid chain may influence its biological activity.

Effects on Cell Viability

A recent investigation into the effects of various long-chain saturated fatty acids (LC-SFAs) on human pancreatic β-cells revealed that nonadecanoic acid caused a marked increase in cell death at concentrations as low as 125 µM. This response was more pronounced in rodent INS-1E cells compared to human EndoC-βH1 cells, where higher concentrations (≥500 µM) were necessary to observe similar effects . These findings underscore the importance of considering species differences when evaluating the toxicity of fatty acids.

Cancer Research

Given its ability to inhibit cancer cell proliferation and induce apoptosis, nonadecanoic acid may serve as a lead compound for developing novel anticancer agents. Its unique properties could be leveraged in therapeutic formulations aimed at specific types of cancer.

Metabolic Disorders

Nonadecanoic acid's role in lipid metabolism suggests potential applications in managing metabolic disorders such as obesity and type 2 diabetes. Research indicates that odd-chain fatty acids like nonadecanoic may influence metabolic pathways differently than even-chain fatty acids, possibly providing protective effects against insulin resistance .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

nonadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYWECDDZWTKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060954 | |

| Record name | Nonadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes; [Sigma-Aldrich MSDS], Solid | |

| Record name | Nonadecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

300.00 °C. @ 760.00 mm Hg | |

| Record name | Nonadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

646-30-0, 68002-88-0 | |

| Record name | Nonadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONADECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C16-22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6M3VYC62P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nonadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

69.4 °C | |

| Record name | Nonadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.